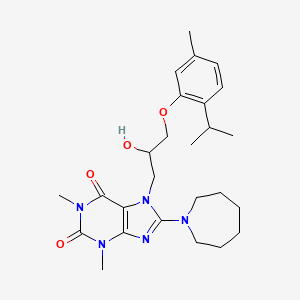
8-(azepan-1-yl)-7-(2-hydroxy-3-(2-isopropyl-5-methylphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(azepan-1-yl)-7-(2-hydroxy-3-(2-isopropyl-5-methylphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C26H37N5O4 and its molecular weight is 483.613. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 8-(azepan-1-yl)-7-(2-hydroxy-3-(2-isopropyl-5-methylphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex purine derivative with potential biological implications. Understanding its biological activity is crucial for exploring its therapeutic applications. This article reviews its synthesis, biological mechanisms, and potential therapeutic effects based on recent studies.
Synthesis
The synthesis of this compound involves multiple steps starting from simpler purine derivatives. The key steps generally include:
- Formation of the Purine Core : The initial step involves the creation of a purine scaffold through standard organic reactions.
- Substitution Reactions : The introduction of the azepan and isopropyl groups occurs through nucleophilic substitution reactions.
- Hydroxylation : Hydroxyl groups are added to enhance solubility and biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymes : Preliminary studies suggest that this compound may inhibit key enzymes involved in purine metabolism, potentially affecting uric acid levels in the body. For instance, it may act as an inhibitor of xanthine oxidase, which is crucial in the degradation of purines to uric acid .
- Antioxidant Properties : The compound may exhibit antioxidant activity by scavenging free radicals, contributing to its potential neuroprotective effects .
Pharmacological Effects
Recent research has indicated various pharmacological effects associated with this compound:
- Anti-inflammatory Activity : Studies have shown that compounds with similar structures can reduce inflammation markers in animal models, suggesting a potential role in treating conditions like gout and arthritis .
- Neuroprotective Effects : The antioxidant properties may also extend to neuroprotection, with implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Study 1: Inhibition of Uric Acid Production
A study investigated the effects of similar purine derivatives on uric acid production in patients with hyperuricemia. The results indicated that these compounds could significantly reduce uric acid levels by inhibiting xanthine oxidase activity, supporting their potential use in managing gout .
Case Study 2: Neuroprotective Effects
Research focusing on the neuroprotective properties of related compounds found that they could mitigate oxidative stress in neuronal cells. This suggests that the compound may offer protective benefits against neurodegeneration due to its ability to reduce reactive oxygen species (ROS) levels .
Comparative Analysis
| Property | Compound Name | Observed Effect |
|---|---|---|
| Enzyme Inhibition | 8-(azepan-1-yl)-7-(2-hydroxy-3-(2-isopropyl-5-methylphenoxy)propyl)-... | Inhibits xanthine oxidase |
| Antioxidant Activity | Similar purine derivatives | Reduces oxidative stress |
| Anti-inflammatory Effects | Related compounds | Decreases inflammation markers |
| Neuroprotection | Related compounds | Protects neuronal cells from damage |
特性
IUPAC Name |
8-(azepan-1-yl)-7-[2-hydroxy-3-(5-methyl-2-propan-2-ylphenoxy)propyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N5O4/c1-17(2)20-11-10-18(3)14-21(20)35-16-19(32)15-31-22-23(28(4)26(34)29(5)24(22)33)27-25(31)30-12-8-6-7-9-13-30/h10-11,14,17,19,32H,6-9,12-13,15-16H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UASKYCVUHBPVLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(CN2C3=C(N=C2N4CCCCCC4)N(C(=O)N(C3=O)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













